molecular formula C16H13BrClNO2 B2715671 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326872-18-7

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2715671
CAS No.: 1326872-18-7
M. Wt: 366.64
InChI Key: FPPOJRWJQUEBCS-UHFFFAOYSA-N
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Description

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl bromide and 2-aminophenol.

    Formation of Intermediate: The initial step involves the reaction of 3-chlorobenzyl bromide with 2-aminophenol under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazepine ring structure.

    Bromination: The final step involves the bromination of the benzoxazepine ring to introduce the bromine substituent at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazepines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other cellular components.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-bromo-4-(3-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

The uniqueness of 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

7-bromo-4-[(3-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)8-11-2-1-3-14(18)6-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPOJRWJQUEBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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